SC57666
Overview
Description
SC-57666 is a small molecule drug that acts as a highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . It was initially developed by Pfizer Inc. and is primarily used in the treatment of skin and musculoskeletal diseases . The molecular formula of SC-57666 is C18H17FO2S, and it has a molecular weight of 316.39 g/mol .
Preparation Methods
One common method involves the reaction of a substituted benzene with a sulfonyl chloride to form the sulfonyl derivative . This intermediate is then subjected to further reactions to introduce the fluorine atom and other functional groups. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
SC-57666 undergoes various chemical reactions, including:
Oxidation: SC-57666 can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: SC-57666 can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
SC-57666 has a wide range of scientific research applications:
Mechanism of Action
SC-57666 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins . By blocking COX-2, SC-57666 reduces inflammation and pain without affecting the COX-1 enzyme, which is important for maintaining the protective lining of the stomach . This selective inhibition is achieved through the binding of SC-57666 to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Compared to these compounds, SC-57666 is unique in its high selectivity for COX-2 and its ability to inhibit the enzyme at very low concentrations . This makes it a valuable tool for studying COX-2 inhibition and developing new anti-inflammatory therapies .
Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
SC-57666 stands out due to its high potency and selectivity, making it a preferred choice for research and therapeutic applications .
Properties
IUPAC Name |
1-fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGZQTGPOKPFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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